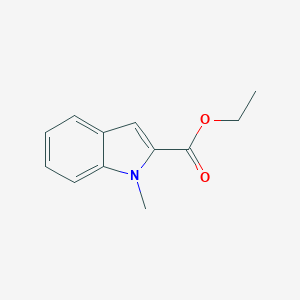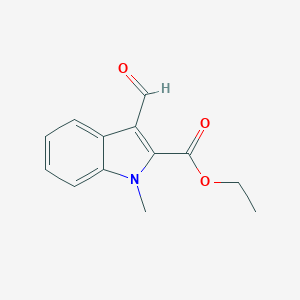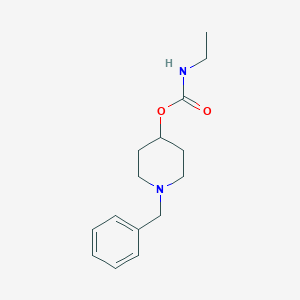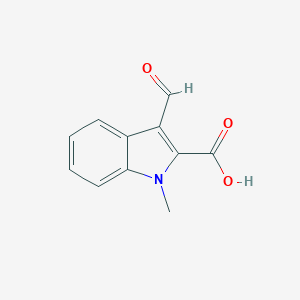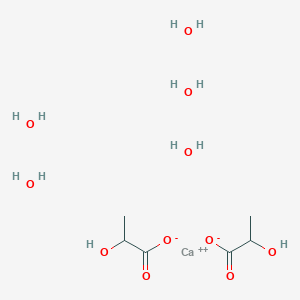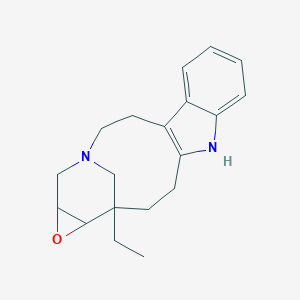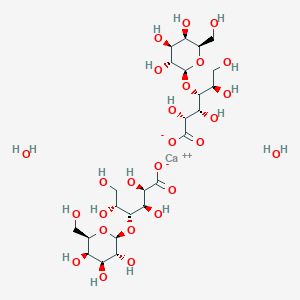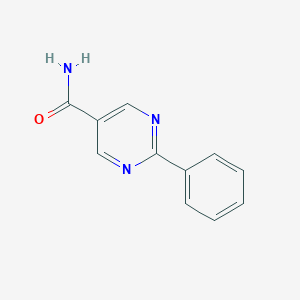
2-苯基嘧啶-5-甲酰胺
描述
2-Phenylpyrimidine-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry due to its diverse pharmacological properties. This compound and its derivatives exhibit a range of biological activities, including antipsychotic, antiallergic, antimycobacterial, and antiviral properties.
科学研究应用
2-Phenylpyrimidine-5-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study various biological processes.
Medicine: This compound is investigated for its potential therapeutic effects, particularly as an acetylcholinesterase inhibitor for the treatment of Alzheimer’s disease.
Industry: It is used in the development of new materials and as a reference standard in pharmaceutical testing.
作用机制
Target of Action
Similar compounds have been found to inhibit enzymes such as acetylcholinesterase
Mode of Action
This interaction could lead to changes in the biochemical pathways that the enzyme is involved in .
Biochemical Pathways
If we consider its potential role as an acetylcholinesterase inhibitor, it could affect the cholinergic system, which plays a crucial role in memory, attention, and other cognitive functions .
Pharmacokinetics
Pharmacokinetics describes how the drug is absorbed, distributed, metabolized, and excreted by the body . These properties are influenced by the physicochemical properties of the drug, and other factors such as human behavior (e.g., food and drug intake) and genetics .
Result of Action
Based on its potential role as an acetylcholinesterase inhibitor, it could potentially increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as temperature, humidity, and pH can affect the stability and solubility of the compound, thereby influencing its bioavailability and efficacy . .
生化分析
Biochemical Properties
2-Phenylpyrimidine-5-carboxamide has been identified as a potential acetylcholinesterase inhibitor . Acetylcholinesterase is an enzyme that plays a crucial role in nerve function, and inhibitors of this enzyme are often used in the treatment of conditions like Alzheimer’s disease .
Cellular Effects
It has been suggested that it may have inhibitory activities against acetylcholinesterase, which could potentially influence cell function .
Molecular Mechanism
The molecular mechanism of 2-Phenylpyrimidine-5-carboxamide is thought to involve binding interactions with acetylcholinesterase, leading to inhibition of this enzyme . This could potentially result in changes in gene expression and cellular metabolism .
准备方法
The synthesis of 2-Phenylpyrimidine-5-carboxamide typically involves a multi-step process. One common method includes the reaction of 2-aminopyrimidine with benzoyl chloride under basic conditions to form the intermediate 2-phenylpyrimidine. This intermediate is then reacted with ammonia or an amine to yield 2-Phenylpyrimidine-5-carboxamide . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
化学反应分析
2-Phenylpyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenyl or pyrimidine ring is substituted with different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
2-Phenylpyrimidine-5-carboxamide can be compared with other pyrimidine derivatives, such as:
2-Phenylpyrimidine: Lacks the carboxamide group, resulting in different biological activities.
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Exhibits acetylcholinesterase inhibitory activity and is studied for Alzheimer’s disease treatment.
6-(5-Oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamide: Another derivative with distinct pharmacological properties. The uniqueness of 2-Phenylpyrimidine-5-carboxamide lies in its specific structural features that confer its diverse biological activities and potential therapeutic applications.
属性
IUPAC Name |
2-phenylpyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c12-10(15)9-6-13-11(14-7-9)8-4-2-1-3-5-8/h1-7H,(H2,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSBIAEYLUOBHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80554091 | |
| Record name | 2-Phenylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122773-96-0 | |
| Record name | 2-Phenylpyrimidine-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80554091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


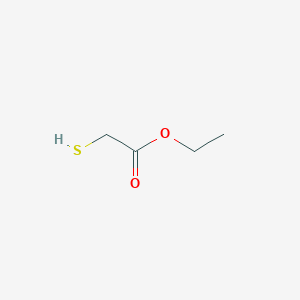
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
![Thieno[3,2-b]thiophene-2-carboxylic acid](/img/structure/B46883.png)
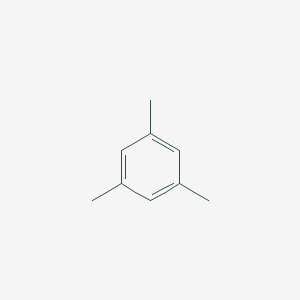
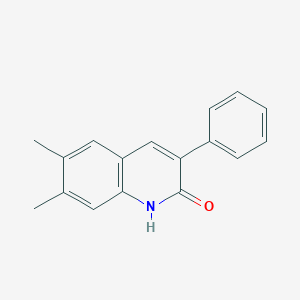
![Methyl 2-oxo-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B46888.png)
